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Compound of Interest

Compound Name: Ethylene bromoacetate

Cat. No.: B1211380 Get Quote

For researchers, scientists, and professionals in drug development, ethylene glycol

bromoacetate and its derivatives are valuable bifunctional molecules, acting as linkers and

building blocks in the synthesis of more complex chemical entities. This guide provides a

detailed overview of a key synthetic route to 1,2-bis-(bromoacetoxy)ethane, a derivative of

ethylene bromoacetate, starting from ethylene glycol. The information presented is compiled

from established patents and chemical literature, offering a robust protocol for laboratory and

potential scale-up applications.

Introduction
Ethylene glycol bromoacetate and its related compounds are important intermediates in

organic synthesis. The presence of two bromoacetyl groups in 1,2-bis-(bromoacetoxy)ethane

makes it a versatile crosslinking agent and a precursor for the synthesis of various heterocyclic

compounds and other functionalized molecules. The synthesis of this compound from readily

available starting materials like ethylene glycol is a process of significant interest.

Synthetic Pathway Overview
The described synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol proceeds via an

in-situ generation of bromoacetic acid followed by an esterification reaction. This one-pot

procedure is advantageous as it avoids the isolation of the corrosive and lachrymatory

bromoacetic acid. The overall reaction involves the treatment of ethylene glycol with

chloroacetic acid, an alkali metal bromide (such as sodium bromide), and sulfuric acid in the
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presence of an organic solvent that facilitates the removal of water through azeotropic

distillation.

Experimental Protocol
The following experimental procedure is adapted from a patented process for the preparation

of 1,2-bis-(bromoacetoxy)ethane[1].

Materials:

Chloroacetic acid

Sodium bromide

Sulfuric acid

Toluene

Ethylene glycol

Procedure:

A mixture of 94.5g (1 mol) of chloroacetic acid, 132.6g (1.3 mol) of sodium bromide, 100 ml

of water, 200g of toluene, and 31g (0.5 mol) of ethylene glycol is prepared in a suitable

reaction vessel.

To this mixture, 127.4g (1.3 mol) of sulfuric acid is added dropwise over a period of one hour,

while maintaining the reaction temperature at approximately 55°C ± 5°C.

After the addition of sulfuric acid is complete, the reaction mixture is heated to about 100° -

120°C and refluxed for one hour.

Following the reflux, a receiver is attached to the reflux condenser, and water is removed

from the reaction mixture by azeotropic distillation with toluene.

Once the azeotropic distillation is complete, the precipitated crystals of sodium hydrogen

sulfate are removed by filtration.
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The filtrate, which is a toluene solution of 1,2-bis-(bromoacetoxy)ethane, is then subjected to

further purification if necessary, though it can be used directly for many industrial

applications[1].

Quantitative Data
The following table summarizes the key quantitative data from the described synthesis[1].

Parameter Value

Reactants

Chloroacetic acid 94.5 g (1 mol)

Sodium bromide 132.6 g (1.3 mol)

Sulfuric acid 127.4 g (1.3 mol)

Ethylene glycol 31 g (0.5 mol)

Water 100 ml

Toluene 200 g

Product

1,2-bis-(bromoacetoxy)ethane 129.5 g

Yield 85.2% of theoretical

Physical Properties

Boiling Point 144 - 145 °C / 2 mmHg

Refractive Index (nD20) 1.5077

Density (D420) 1.8333

Byproduct

Sodium hydrogen sulfate 163.4 g (98.9% isolated)

Experimental Workflow
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The logical flow of the synthesis process is depicted in the following diagram.
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Caption: Workflow for the synthesis of 1,2-bis-(bromoacetoxy)ethane.

Reaction Mechanism
The synthesis of 1,2-bis-(bromoacetoxy)ethane in this one-pot process involves two principal

reaction stages:

In-situ formation of Bromoacetic Acid: In the acidic medium provided by sulfuric acid,

bromide ions (from sodium bromide) displace the chloride ions from chloroacetic acid. This

nucleophilic substitution reaction generates bromoacetic acid and sodium chloride.

Fischer Esterification: The newly formed bromoacetic acid then undergoes an acid-catalyzed

esterification reaction with the hydroxyl groups of ethylene glycol. Sulfuric acid acts as the

catalyst for this reaction. The removal of water via azeotropic distillation with toluene drives

the equilibrium towards the formation of the diester product, 1,2-bis-(bromoacetoxy)ethane,

in accordance with Le Chatelier's principle.

The signaling pathway for the core chemical transformations can be visualized as follows:
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Caption: Simplified reaction pathway for the synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1211380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Considerations
Bromoacetic acid and its esters are corrosive and lachrymatory. All manipulations should be

carried out in a well-ventilated fume hood, and appropriate personal protective equipment

(gloves, safety glasses, lab coat) should be worn. Sulfuric acid is highly corrosive. Care should

be taken during its handling and addition. The reaction should be monitored for any exothermic

behavior.

Conclusion
The synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol via a one-pot reaction with

chloroacetic acid and sodium bromide in the presence of sulfuric acid is an efficient and high-

yielding process. The detailed protocol and quantitative data provided in this guide offer a solid

foundation for the laboratory preparation of this versatile chemical intermediate. The use of

azeotropic distillation to remove water is a key factor in achieving a high yield of the desired

diester. This methodology is of significant value to researchers and professionals in the fields of

organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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